2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is a complex organic compound that features a quinoline core linked to an imidazole ring, with additional phenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The quinoline core is then introduced through a series of condensation reactions involving appropriate aromatic aldehydes and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone and imidazolone derivatives.
Reduction: Reduced forms of the imidazole and quinoline rings.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the quinoline and sulfanyl groups.
Quinoline derivatives: Similar quinoline core but different substituents.
Fluorophenylacetamide derivatives: Similar acetamide group but different aromatic cores.
Uniqueness
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is unique due to its combination of the imidazole and quinoline cores with the sulfanyl and fluorophenylacetamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C32H23FN4OS |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C32H23FN4OS/c33-24-15-17-25(18-16-24)34-28(38)20-39-32-26(19-23-13-7-8-14-27(23)35-32)31-36-29(21-9-3-1-4-10-21)30(37-31)22-11-5-2-6-12-22/h1-19H,20H2,(H,34,38)(H,36,37) |
InChI Key |
AVFLFURFKAQURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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